5-Oxo-1-(2-phenylpropyl)pyrrolidine-3-carboxylic acid
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Overview
Description
5-Oxo-1-(2-phenylpropyl)pyrrolidine-3-carboxylic acid is an organic compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . It is characterized by a pyrrolidine ring substituted with a phenylpropyl group and a carboxylic acid group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, are widely used in medicinal chemistry to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been involved in the synthesis of bioactive compounds with target selectivity .
Result of Action
It is known that the spatial orientation of substituents in pyrrolidine compounds can lead to a different biological profile of drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-1-(2-phenylpropyl)pyrrolidine-3-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes . This method allows for the production of highly enantiomerically enriched pyrrolidine-3-carboxylic acids.
Industrial Production Methods
Industrial production of this compound typically involves bulk custom synthesis and procurement . Companies like ChemScene offer in-stock or backordered impurities and bulk manufacturing services for this compound.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-1-(2-phenylpropyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the phenyl or pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various derivatives of pyrrolidine-3-carboxylic acid, which can be further utilized in different applications .
Scientific Research Applications
5-Oxo-1-(2-phenylpropyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug discovery.
Industry: It is utilized in the production of various chemical products and intermediates.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-2-oxo-3-pyrrolidinecarboxylic acid
- 5-Oxo-1-propyl-2-pyrrolidineacetic acid
- 5-Oxo-1-(4-sulfophenyl)-2-pyrazoline-3-carboxylic acid
Uniqueness
5-Oxo-1-(2-phenylpropyl)pyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Its phenylpropyl group enhances its interaction with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
5-oxo-1-(2-phenylpropyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10(11-5-3-2-4-6-11)8-15-9-12(14(17)18)7-13(15)16/h2-6,10,12H,7-9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFKPSVQQAHHQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC(CC1=O)C(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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